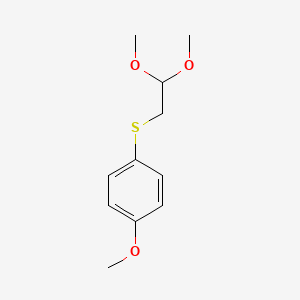
(2,2-Dimethoxyethyl)(4-methoxyphenyl)sulfane
Cat. No. B8694959
M. Wt: 228.31 g/mol
InChI Key: AZEGDCRHWUYOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07767675B2
Procedure details


To an ice cooled solution of sodium ethoxide (3.26 g, 48.0 mmol) in ethanol (25.0 mL) was slowly added 4-methoxybenzenethiol (6.73 g, 48.0 mmol). The reaction mixture was stirred for 15 min. 2-Bromo-1,1-dimethoxyethane (5.64 mL, 48.0 mmol) was added, and the reaction mixture was refluxed for 2 h. After the precipitate was isolated by filtration, the mother liquor was evaporated under reduced pressure. The resultant residue was diluted with diethyl ether (100 mL) and washed with water and brine, dried over sodium sulfate, filtered, and concentrated to give the desired crude product (11.0 g) which was directly used in next step reaction without further purification. 1H-NMR (400 MHz, CDCl3): 7.40 (m, 2H), 6.85 (m, 2H), 4.47 (t, J=5.6 Hz, 1H), 3.80 (s, 3H), 3.34 (s, 6H), 3.01 (d, J=5.6 Hz, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[O-]CC.[Na+].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([SH:13])=[CH:9][CH:8]=1.Br[CH2:15][CH:16]([O:19][CH3:20])[O:17][CH3:18]>C(O)C>[CH3:18][O:17][CH:16]([O:19][CH3:20])[CH2:15][S:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][CH3:5])=[CH:8][CH:9]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
3.26 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
6.73 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)S
|
Step Four
|
Name
|
|
|
Quantity
|
5.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(OC)OC
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the precipitate was isolated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mother liquor was evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resultant residue was diluted with diethyl ether (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CSC1=CC=C(C=C1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
